Specific Scientific Field: Nanotechnology and Catalysis
Summary of the Application: The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials.
Methods of Application: The process involves the synthesis of various nanostructured materials and their use as catalysts for the reduction of nitrophenol in the presence of reducing agents.
Results or Outcomes: The review discusses different aspects of model catalytic reduction related to thermodynamics parameters.
Specific Scientific Field: Radiochemistry and Medicinal Chemistry
Summary of the Application: 4-Nitrophenyl activated esters are used for the indirect radiofluorination of biomolecules.
Methods of Application: The process involves the synthesis of 4-nitrophenyl (PNP) activated esters to rapidly prepare 18 F-labelled acylation synthons in one step.
Results or Outcomes: The study demonstrated the superiority of PNP esters under direct radiofluorination conditions with favorable acylation kinetics.
Specific Scientific Field: Nanotechnology and Biotechnology
Summary of the Application: 4-Nitrophenol is used in the biogenic synthesis of bimetallic nanoparticles.
Methods of Application: The process involves the biogenic synthesis of bimetallic nanoparticles and their use as catalysts for the reduction of 4-nitrophenol.
Results or Outcomes: The review discusses the application of these biogenically synthesized bimetallic nanoparticles in the catalytic reduction of 4-nitrophenol.
Specific Scientific Field: Environmental Science and Nanotechnology
Summary of the Application: The reduction of 4-nitrophenol using green-fabricated metal nanoparticles has gained significant attention due to its eco-friendly and straightforward reduction process.
Methods of Application: The process involves the use of noble metal nanoparticles (such as silver, gold, platinum, and palladium) synthesized through green methods.
Results or Outcomes: The study discusses the mechanisms for the formation of these nanoparticles and the catalytic reduction of 4-nitrophenol.
Specific Scientific Field: Materials Science and Biotechnology
Summary of the Application: 4-Nitrophenol is used in the synthesis of biogenic silica and metal–organic frameworks (MOFs).
Methods of Application: The process involves the synthesis of biogenic silica and MOFs using 4-nitrophenol.
Results or Outcomes: The study discusses the application of these biogenically synthesized materials in water purification and biodiesel production.
4-Bromo-3-nitrophenol is an organic compound with the molecular formula and a molecular weight of 218.01 g/mol. It is characterized by the presence of a bromine atom and a nitro group attached to a phenolic structure, specifically at the 4 and 3 positions, respectively. This compound appears as a yellowish solid and is soluble in various organic solvents, making it useful in chemical synthesis and research applications .
These reactions make 4-bromo-3-nitrophenol a versatile intermediate in organic synthesis .
Research indicates that 4-bromo-3-nitrophenol exhibits biological activity, particularly as a potential antimicrobial agent. Its structure allows it to interact with biological systems, although specific mechanisms of action remain under investigation. Additionally, studies suggest it may have implications in pharmacological applications due to its ability to inhibit certain enzymes or pathways .
The synthesis of 4-bromo-3-nitrophenol typically involves the following methods:
4-Bromo-3-nitrophenol finds applications in various fields:
Studies on the interactions of 4-bromo-3-nitrophenol with biological systems are ongoing. Preliminary findings suggest that it may interact with certain enzymes or receptors, influencing biochemical pathways. Further research is needed to fully elucidate these interactions and their implications for drug development or environmental impact .
Several compounds share structural similarities with 4-bromo-3-nitrophenol. Here is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Similarity Index | Unique Features |
---|---|---|---|
2-Bromo-1-methoxy-3-nitrobenzene | C8H8BrNO3 | 0.88 | Contains a methoxy group instead of hydroxyl |
4-Bromo-2-nitrophenol | C6H5BrN2O2 | 0.90 | Nitro group at the para position |
4-Bromo-3-nitrobenzaldehyde | C7H5BrNO3 | 0.87 | Contains an aldehyde functional group |
The presence of both bromine and nitro groups at specific positions on the aromatic ring distinguishes 4-bromo-3-nitrophenol from these similar compounds, contributing to its unique reactivity and potential applications .
Irritant